molecular formula C8H16 B084167 trans-3-Octene CAS No. 14919-01-8

trans-3-Octene

Cat. No.: B084167
CAS No.: 14919-01-8
M. Wt: 112.21 g/mol
InChI Key: YCTDZYMMFQCTEO-FNORWQNLSA-N
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Description

trans-3-Octene: is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure. This compound is part of the octene family, which consists of eight carbon atoms and sixteen hydrogen atoms.

Mechanism of Action

Target of Action

trans-3-Octene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of this compound are likely to be other organic compounds that can react with alkenes in various chemical reactions .

Mode of Action

The mode of action of this compound involves its double bond, which can participate in a variety of chemical reactions . For instance, in the presence of peroxycarboxylic acid, this compound can undergo epoxidation, a reaction that results in the formation of an oxacyclopropane ring . This reaction involves a concerted mechanism with a four-part, circular transition state .

Biochemical Pathways

It has been used to study the effect of double bond position and chain length in a c8 alkene in oligomerization conversion . This suggests that this compound may influence the oligomerization of other alkenes, a process that can lead to the formation of polymers .

Pharmacokinetics

This compound has a boiling point of 121-122 °C and a density of 0.716 g/mL at 25 °C . Its vapor pressure is 33 mmHg at 37.7 °C , suggesting that it can readily evaporate under normal conditions. These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The formation of oxacyclopropane rings through the reaction of this compound with peroxycarboxylic acid suggests that it could potentially modify the structure of other organic compounds .

Action Environment

The action of this compound is likely to be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with peroxycarboxylic acid to form oxacyclopropane rings would require specific conditions . Furthermore, its volatility suggests that it could readily evaporate in an open environment .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydration of Alcohols: One common method for preparing trans-3-Octene is through the dehydration of 3-octanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Dehydrohalogenation of Alkyl Halides: Another method involves the dehydrohalogenation of 3-octyl halides using strong bases like potassium hydroxide or sodium ethoxide. This reaction also requires heat to promote the elimination of the halogen atom and the formation of the double bond.

Industrial Production Methods:

    Catalytic Cracking: In industrial settings, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller alkenes, including this compound, using catalysts such as zeolites at high temperatures.

    Oligomerization of Ethylene: Another industrial method involves the oligomerization of ethylene in the presence of specific catalysts to form higher alkenes, including this compound.

Chemical Reactions Analysis

Types of Reactions:

    Hydrogenation: trans-3-Octene can undergo hydrogenation reactions in the presence of a catalyst such as palladium on carbon, converting it into octane.

    Halogenation: It reacts with halogens like bromine or chlorine to form dihalides. For example, the addition of bromine results in the formation of 3,4-dibromo-octane.

    Hydrohalogenation: The addition of hydrogen halides like hydrogen chloride or hydrogen bromide to this compound results in the formation of alkyl halides, such as 3-chlorooctane or 3-bromooctane.

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide to form diols or other oxygenated products.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon, hydrogen gas, room temperature.

    Halogenation: Bromine or chlorine, room temperature, inert solvent like carbon tetrachloride.

    Hydrohalogenation: Hydrogen chloride or hydrogen bromide, room temperature.

    Oxidation: Potassium permanganate or osmium tetroxide, aqueous or organic solvent, room temperature.

Major Products:

    Hydrogenation: Octane.

    Halogenation: 3,4-Dibromo-octane.

    Hydrohalogenation: 3-Chlorooctane or 3-Bromooctane.

    Oxidation: 3,4-Octanediol or other oxygenated derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Biomimetic Studies: It serves as a model compound in biomimetic studies to understand the behavior of natural alkenes in biological systems.

Industry:

Comparison with Similar Compounds

    trans-2-Octene: Another isomer of octene with the double bond located between the second and third carbon atoms.

    trans-4-Octene: An isomer with the double bond located between the fourth and fifth carbon atoms.

    cis-3-Octene: The cis isomer of 3-octene, where the hydrogen atoms attached to the double bond are on the same side.

Uniqueness:

    Double Bond Position: The position of the double bond in trans-3-Octene (between the third and fourth carbon atoms) gives it unique reactivity and properties compared to other isomers.

    Geometric Isomerism: The trans configuration provides a more linear structure, affecting its physical properties such as boiling point and density compared to the cis isomer.

Properties

IUPAC Name

(E)-oct-3-ene
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InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+
Source PubChem
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InChI Key

YCTDZYMMFQCTEO-FNORWQNLSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCC
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Isomeric SMILES

CCCC/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID90872995
Record name (3E)-3-Octene
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Molecular Weight

112.21 g/mol
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Physical Description

Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Octene
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CAS No.

14919-01-8, 592-98-3, 25377-83-7
Record name trans-3-Octene
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Record name Oct-3-ene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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